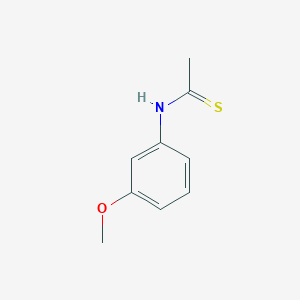![molecular formula C26H23N5O3S B11996615 Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)
Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(E)-[{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo es un compuesto orgánico complejo con una fórmula molecular de C26H23N5O4S Este compuesto se destaca por su estructura única, que incluye un anillo de triazol, un grupo sulfanyl y un enlace hidrazono
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(E)-[{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo generalmente implica varios pasos. Un método común comienza con la preparación del anillo de triazol, seguida de la introducción del grupo sulfanyl. El paso final implica la formación del enlace hidrazono. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para minimizar los residuos y maximizar la eficiencia. Se implementan medidas de control de calidad para garantizar la consistencia y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(E)-[{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de sulfóxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar diferentes derivados de hidrazina.
Sustitución: Se pueden introducir varios sustituyentes en el anillo de triazol o el anillo de benceno.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y agentes halogenantes para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
El 4-[(E)-[{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el 4-[(E)-[{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Se cree que el anillo de triazol y el grupo sulfanyl juegan un papel crucial en su actividad biológica. El compuesto puede interactuar con enzimas o receptores, lo que lleva a cambios en las vías y funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(E)-[{[4-(4-metilfenil)-5-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo
- 4-[(E)-[{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo
- 4-[(E)-[{[4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo
Singularidad
El 4-[(E)-[{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-IL]sulfanyl}acetil)hidrazono]metil]benzoato de metilo es único debido a su disposición específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C26H23N5O3S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H23N5O3S/c1-18-8-12-20(13-9-18)24-29-30-26(31(24)22-6-4-3-5-7-22)35-17-23(32)28-27-16-19-10-14-21(15-11-19)25(33)34-2/h3-16H,17H2,1-2H3,(H,28,32)/b27-16+ |
Clave InChI |
SUXXZBGQZTUUEB-JVWAILMASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)


![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)
![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)


